Colfenamate

Description

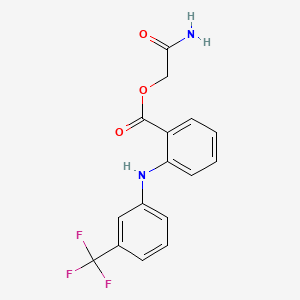

Structure

3D Structure

Properties

CAS No. |

30531-86-3 |

|---|---|

Molecular Formula |

C16H13F3N2O3 |

Molecular Weight |

338.28 g/mol |

IUPAC Name |

(2-amino-2-oxoethyl) 2-[3-(trifluoromethyl)anilino]benzoate |

InChI |

InChI=1S/C16H13F3N2O3/c17-16(18,19)10-4-3-5-11(8-10)21-13-7-2-1-6-12(13)15(23)24-9-14(20)22/h1-8,21H,9H2,(H2,20,22) |

InChI Key |

QNIUBYBLEIJTNS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)OCC(=O)N)NC2=CC=CC(=C2)C(F)(F)F |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC(=O)N)NC2=CC=CC(=C2)C(F)(F)F |

Other CAS No. |

30531-86-3 |

sequence |

XX |

Origin of Product |

United States |

Mechanistic Research of Colfenamate S Biological Activity

Elucidation of Enzyme Inhibition Mechanisms

The primary mechanism of action for Colfenamate, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for converting arachidonic acid into prostaglandins (B1171923). scielo.org.mxtrc-p.nl There are two main isoforms of this enzyme, COX-1 and COX-2. scielo.org.mxmdpi.com

Cyclooxygenase Isoform Selectivity Research (e.g., COX-1 vs. COX-2)

The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, which is induced during inflammation. tg.org.au Conversely, the inhibition of the constitutively expressed COX-1 isoform is associated with common side effects, such as gastrointestinal issues, as COX-1 is involved in producing prostaglandins that protect the stomach lining. tg.org.aumedcentral.com

Table 1: General Cyclooxygenase (COX) Isoform Characteristics

| Feature | COX-1 | COX-2 |

| Expression | Constitutive ("housekeeping") mdpi.comtg.org.au | Inducible mdpi.comtg.org.au |

| Primary Function | Homeostatic functions (e.g., gastrointestinal protection, platelet aggregation) scielo.org.mxtrc-p.nl | Inflammatory response, pain, fever scielo.org.mxtrc-p.nl |

| Active Site | Smaller, more constricted scielo.org.mx | Larger, with a side pocket scielo.org.mxnih.gov |

Molecular Basis of Enzyme-Ligand Interactions

Molecular docking studies are computational techniques used to predict the binding orientation and affinity of a ligand (like this compound) to the active site of a protein (like COX). rasayanjournal.co.inresearchgate.net These studies help in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-ligand complex. researchgate.netmdpi.com

For NSAIDs, the carboxylate group of the drug typically forms an ionic bond with a positively charged arginine residue (Arg120) at the entrance of the COX active site. The rest of the molecule then extends into the hydrophobic channel of the enzyme. The selectivity of an NSAID for COX-1 or COX-2 is determined by how well it fits into the respective active sites. scielo.org.mx The presence of the side pocket in COX-2 allows for additional binding interactions with certain inhibitors. scielo.org.mxnih.gov While specific molecular docking data for this compound was not found, the general binding mode for fenamates involves these key interactions.

Investigation of Downstream Biochemical Pathways

The inhibition of COX enzymes by this compound has significant downstream effects on various biochemical pathways, most notably the synthesis of prostaglandins.

Prostaglandin (B15479496) Synthesis Modulation

Prostaglandins are a group of lipid compounds that are involved in a wide array of physiological processes, including inflammation, blood flow, and the formation of blood clots. wikipedia.org The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into an unstable intermediate, prostaglandin H2 (PGH2). mdpi.comjpp.krakow.pl PGH2 is then further metabolized by specific synthases into various prostaglandins (e.g., PGE2, PGF2α, PGD2), prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2). jpp.krakow.plnih.gov

By inhibiting COX-1 and COX-2, this compound effectively reduces the production of PGH2 and, consequently, all downstream prostaglandins and related compounds. scielo.org.mxnih.gov This reduction in prostaglandin levels is the primary mechanism behind this compound's anti-inflammatory, analgesic, and antipyretic properties. For example, a study on the related compound meclofenamate demonstrated its ability to inhibit the production of various prostaglandins in isolated rat kidney glomeruli. nih.gov

Table 2: Major Prostaglandins and Their General Functions

| Prostaglandin/Related Compound | General Function |

| Prostaglandin E2 (PGE2) | Inflammation, fever, pain sensitization d-nb.info |

| Prostaglandin F2α (PGF2α) | Uterine contraction, bronchoconstriction |

| Prostaglandin D2 (PGD2) | Allergic responses, sleep regulation |

| Prostacyclin (PGI2) | Vasodilation, inhibition of platelet aggregation wikipedia.org |

| Thromboxane A2 (TXA2) | Vasoconstriction, promotion of platelet aggregation wikipedia.org |

Other Identified Biochemical Cascades

The biological activity of this compound is primarily centered around the cyclooxygenase pathway. However, the modulation of prostaglandin synthesis can have broader implications for other interconnected biochemical cascades. For instance, the inflammatory process involves a complex network of signaling molecules, and the reduction of prostaglandins can indirectly affect the activity of other inflammatory mediators.

It is important to note that while the primary target of this compound is well-established, the full spectrum of its effects on all cellular pathways may not be completely understood. Biochemical pathways are often interconnected, and the alteration of one pathway can lead to compensatory changes in others. frontiersin.orgmdpi.comabcam.comresearchgate.netbyjus.com

Preclinical Pharmacological Research on Colfenamate

In Vitro Pharmacological Characterization

In vitro studies are essential for characterizing the pharmacological profile of a new chemical entity. These laboratory-based experiments assess the compound's interaction with its target at a molecular and cellular level, its metabolic properties, and its ability to permeate cells.

Cellular Target Engagement Studies

Cellular target engagement assays are designed to confirm that a drug candidate interacts with its intended molecular target within a living cell. For an anti-inflammatory agent like Colfenamate, the primary target is expected to be the cyclooxygenase (COX) enzymes. ijarse.comijpsjournal.com

Modern methods like the Cellular Thermal Shift Assay (CETSA) are used to verify such interactions. CETSA is based on the principle that a protein's thermal stability changes when it binds to a ligand (the drug). By heating cells treated with the compound and measuring the amount of non-denatured target protein that remains, researchers can confirm direct binding. While this methodology is standard for drug discovery, specific cellular target engagement data for this compound is not available in published literature.

Receptor Binding and Functional Assays

While the term "receptor" is often used broadly, the primary targets for fenamates are enzymes (COX-1 and COX-2) rather than classical cell surface receptors. Therefore, the key in vitro assays are functional, designed to measure the compound's effect on the enzyme's activity.

Functional assays for COX inhibitors typically involve incubating the enzyme with its substrate, arachidonic acid, and measuring the production of prostaglandins (B1171923), such as prostaglandin (B15479496) E2 (PGE2). A whole blood assay is a common method where the production of thromboxane (B8750289) B2 (TXB2) is used as a marker for COX-1 activity in platelets, and PGE2 production stimulated by lipopolysaccharide (LPS) serves as a marker for COX-2 activity in monocytes. The ability of a compound to reduce the levels of these products indicates its inhibitory effect. Although this is the standard approach for fenamates, specific functional assay results quantifying this compound's activity have not been identified. researchgate.netfrontiersin.org

Enzyme Kinetic Studies

Enzyme kinetic studies are crucial for quantifying the potency and selectivity of an inhibitor. These studies determine the concentration of the drug required to inhibit 50% of the enzyme's activity (IC50). By comparing the IC50 values for COX-1 and COX-2, a selectivity ratio can be calculated, which indicates whether the drug preferentially inhibits one isoform over the other. nih.gov

For example, a study on other fenamates, tolfenamic acid and meclofenamic acid, determined their IC50 values against canine COX isozymes, revealing a 15-fold selectivity for COX-2. nih.gov However, specific IC50 values and detailed kinetic data (e.g., competitive, non-competitive inhibition) for this compound are not available in the reviewed literature.

Table 1: Representative Enzyme Inhibition Data for Fenamates (Data for this compound Not Available) This table illustrates the type of data generated in enzyme kinetic studies for related compounds.

| Compound | Target | IC50 (µM) | COX-1/COX-2 Selectivity Ratio | Species |

| Tolfenamic Acid | COX-1 | 0.34 | 15 | Canine |

| COX-2 | 0.023 | |||

| Meclofenamic Acid | COX-1 | 0.18 | 15 | Canine |

| COX-2 | 0.012 | |||

| This compound | COX-1 | Data N/A | Data N/A | |

| COX-2 | Data N/A | |||

| (Data based on a study of canine enzymes nih.gov) |

In Vitro Metabolic Stability and Drug Transport Research

Metabolic stability assays predict how quickly a compound is broken down by metabolic enzymes, primarily in the liver. These studies typically use liver microsomes or intact hepatocytes from different species, including humans. admescope.comnuvisan.comevotec.com The rate of disappearance of the parent compound over time is measured to calculate parameters like in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.com This information helps predict the drug's lifespan in the body.

Drug transport research investigates whether a compound is a substrate or inhibitor of transporter proteins, such as P-glycoprotein (P-gp), which can affect its absorption and distribution. uq.edu.au Despite the importance of these studies for any orally administered drug, specific data on the metabolic stability or drug transporter interactions of this compound could not be located.

Table 2: Typical Parameters from In Vitro Metabolic Stability Assays (Illustrative) This table shows the kind of data that would be generated from metabolic stability studies.

| Parameter | Description | Typical Units | This compound Data |

| t½ (in vitro) | Time for 50% of the compound to be metabolized. | minutes (min) | Data N/A |

| CLint (in vitro) | Intrinsic clearance by liver microsomes or hepatocytes. | µL/min/mg protein or µL/min/10⁶ cells | Data N/A |

Cell Permeability Investigations

Cell permeability assays assess a drug's ability to cross biological membranes, which is a key predictor of its oral absorption. The most common in vitro model is the Caco-2 cell permeability assay. uq.edu.aumedtechbcn.comevotec.com Caco-2 cells are human colon adenocarcinoma cells that, when grown on a semipermeable membrane, form a monolayer that mimics the intestinal epithelium. evotec.comnih.gov

The assay measures the rate at which a compound moves from the apical (intestinal lumen) side to the basolateral (blood) side of the monolayer. This is expressed as an apparent permeability coefficient (Papp). nih.gov A high Papp value generally correlates with good intestinal absorption in vivo. uq.edu.au No published Papp values or other cell permeability data were found for this compound.

Table 3: Classification of Intestinal Permeability Based on Caco-2 Assays (Illustrative) This table provides a general framework for interpreting Caco-2 permeability results.

| Papp Value (x 10⁻⁶ cm/s) | Predicted Human Absorption | This compound Data |

| < 1.0 | Low (<20%) | Data N/A |

| 1.0 - 10.0 | Moderate (20-70%) | Data N/A |

| > 10.0 | High (>70%) | Data N/A |

| (Classification based on established correlations nih.gov) |

In Vivo Pharmacological Evaluation in Animal Models

In vivo studies use animal models to evaluate a drug's efficacy and pharmacological effects in a whole living organism. e-century.usnih.gov For an anti-inflammatory drug like this compound, these studies would focus on models of inflammation and pain.

A standard model for acute inflammation is the carrageenan-induced paw edema test in rats. researchgate.netnih.govscielo.br In this assay, an inflammatory agent (carrageenan) is injected into the rat's paw, causing swelling (edema). The test compound is administered orally or via injection, and its ability to reduce the paw swelling compared to a control group is measured over several hours. researchgate.netnih.govmsjonline.org The percentage of edema inhibition is a key indicator of anti-inflammatory activity. For chronic inflammation, models like adjuvant-induced arthritis in rats are often used.

While these models are routinely used to test fenamates and other NSAIDs, specific reports detailing the in vivo anti-inflammatory efficacy of this compound were not identified in the searched literature.

Table 4: Representative Data from Carrageenan-Induced Paw Edema Assay (Illustrative) This table shows example data that would be collected in an in vivo anti-inflammatory study.

| Treatment Group | Dose (mg/kg) | Max. Inhibition of Edema (%) | Time of Max. Inhibition (hours) |

| Vehicle Control | - | 0% | - |

| Indomethacin (Std.) | 10 | Data N/A | Data N/A |

| This compound | - | Data N/A | Data N/A |

Establishment and Validation of Disease Models for this compound Studies

The initial phase of preclinical research for a compound like this compound involves establishing and validating appropriate disease models. These models are essential for assessing therapeutic hypotheses and are designed to mimic specific aspects of human diseases in a controlled setting. numberanalytics.comirbbarcelona.org The selection of a model is critical, as over 90% of cancer treatments that show promise in simple cellular models ultimately fail to translate to patient care. irbbarcelona.org

For an anti-inflammatory agent such as this compound, a variety of models are employed to simulate disease pathology. These can be broadly categorized into in vitro and in vivo systems. numberanalytics.com

In Vitro Models: These laboratory-based models utilize cell cultures to investigate the compound's effects at a molecular level. numberanalytics.com Initial studies may use 2D cell lines, while more complex 3D organoids and patient-derived cells can offer a more physiologically relevant environment to study cellular interactions and responses. irbbarcelona.orgjcpsp.pk For this compound, these models would be crucial for determining its direct effects on inflammatory pathways in specific cell types.

In Vivo Models: Animal models are indispensable for understanding the systemic effects of a drug candidate in a living organism. numberanalytics.comjcpsp.pk For inflammatory conditions, genetically modified murine (mouse) models or models where inflammation is induced (e.g., adjuvant-induced arthritis) are commonly used to evaluate the efficacy of anti-inflammatory compounds. irbbarcelona.orgfraunhofer.de The validation of these models involves ensuring they accurately replicate key features of the human condition being studied. numberanalytics.com

Below is a table summarizing potential disease models relevant for the preclinical study of this compound.

| Model Type | Specific Model | Rationale for Use with this compound | Key Parameters Measured |

| In Vitro | Lipopolysaccharide (LPS)-stimulated Macrophages | To assess direct anti-inflammatory effects on key immune cells. | Cytokine production (e.g., TNF-α, IL-6), gene expression of inflammatory mediators. |

| In Vitro | 3D Rheumatoid Arthritis Synovial Organoids | To model the complex cellular microenvironment of an arthritic joint. | Cell viability, inflammatory marker secretion, tissue degradation markers. |

| In Vivo | Carrageenan-induced Paw Edema in Rats | A classic model of acute inflammation to evaluate anti-edema and anti-inflammatory activity. | Paw volume, inflammatory cell infiltration, local prostaglandin levels. |

| In Vivo | Adjuvant-induced Arthritis in Rats/Mice | A model for chronic autoimmune inflammation, mimicking rheumatoid arthritis. | Clinical arthritis score, joint swelling, bone erosion (via imaging), histological changes. |

Pharmacodynamic Biomarker Research in Preclinical Models

Pharmacodynamic (PD) biomarkers are measurable indicators that show a drug has had a specific effect on its intended biological target. cancer.govhayesbiomarkerconsulting.com In preclinical research, PD biomarkers are vital for demonstrating target engagement, understanding the mechanism of action, and providing a crucial link between the drug's administration and its biological response. cancer.govbmj.com This evidence is critical for making informed decisions about the compound's future development. cancer.gov

For this compound, which belongs to the fenamate class, research would focus on biomarkers related to the cyclooxygenase (COX) pathways, as this is a common target for non-steroidal anti-inflammatory drugs (NSAIDs). who.int The research would aim to identify and validate biomarkers that can be measured in accessible tissues, such as blood or plasma, to monitor the drug's effect. cancer.gov

Key applications of PD biomarker research for this compound would include:

Proof of Concept: Demonstrating that this compound interacts with its intended target (e.g., COX enzymes) in a living organism. hayesbiomarkerconsulting.com

Dose-Response Relationship: Establishing the relationship between the dose of this compound and the magnitude of the biological effect, which helps in selecting appropriate doses for further studies. hayesbiomarkerconsulting.comdrugtargetreview.com

Translational Endpoints: Identifying biomarkers in animal models that can also be measured in human clinical trials, creating a bridge between preclinical and clinical findings. bmj.comnih.gov

The following table illustrates potential pharmacodynamic biomarkers for this compound studies.

| Biomarker Category | Potential Biomarker | Sample Type | Rationale for this compound |

| Target Engagement | Prostaglandin E2 (PGE2) levels | Plasma, Tissue | Direct product of the COX-2 enzyme; reduction indicates target inhibition. |

| Downstream Effect | C-Reactive Protein (CRP) | Serum | A systemic marker of inflammation that should decrease with effective anti-inflammatory treatment. |

| Cellular Response | Inflammatory cytokine levels (e.g., TNF-α, IL-6) | Plasma | Key mediators of inflammation; reduction demonstrates a broader anti-inflammatory effect. bmj.com |

| Imaging | 18F-FDG PET imaging | In Vivo Imaging | Measures glucose metabolism, which is often elevated in inflamed tissues; a reduction can indicate decreased inflammatory activity. drugtargetreview.com |

Translational Research from In Vivo Models to Predictive Paradigms

Translational research acts as a bridge, applying discoveries from laboratory and preclinical studies to the development of human trials. nih.gov A significant challenge in drug development is that findings in animal models often fail to predict outcomes in humans. jcpsp.pkosf.io Studies have shown that only a small fraction, around 5%, of therapeutic interventions tested in animals eventually gain regulatory approval for human use. plos.org Therefore, a key goal of modern preclinical research is to improve the predictive power of its models.

For this compound, translational research would focus on integrating data from various preclinical studies to build a predictive paradigm. This involves moving beyond simple efficacy tests to a more comprehensive understanding of the drug's behavior. nih.gov A critical component of this is pharmacokinetic/pharmacodynamic (PK/PD) modeling, which mathematically relates drug exposure (PK) to its therapeutic effect (PD). hayesbiomarkerconsulting.com

Strategies to enhance the translational potential of this compound research include:

Humanized Models: Utilizing animal models that are genetically engineered to express human genes or cells, which can provide a more accurate reflection of how a drug might behave in humans. nih.gov

Rigorous Study Design: Ensuring that preclinical studies are designed with high methodological standards to avoid bias and improve the reliability of the data. plos.org

Cross-Species Data Integration: Systematically comparing data from different species to understand how pharmacokinetics and pharmacodynamics scale from animals to humans. jcpsp.pk

The translational pathway for this compound would follow a structured approach to bridge preclinical findings with clinical readiness.

| Translational Phase | Research Activity | Objective | Outcome |

| T1 (Bench to Bedside) | PK/PD modeling of data from rodent and non-rodent models. | To predict the relationship between dose, plasma concentration, and anti-inflammatory effect. | Establishment of a predicted therapeutic dose range for first-in-human studies. |

| T1 (Bench to Bedside) | Validation of PD biomarkers in multiple species. | To ensure the selected biomarkers are robust and translatable to humans. | A validated set of biomarkers to measure target engagement in early clinical trials. |

| T2 (Clinical Application) | Use of preclinical data to inform clinical trial design. | To optimize the design of Phase I and II trials based on predictive models. | More efficient and informative clinical trials with a higher probability of success. |

Comparative Pharmacological Analyses in Different Animal Species

Conducting pharmacological studies in multiple animal species is a cornerstone of preclinical research. numberanalytics.comnumberanalytics.com Different species can absorb, distribute, metabolize, and excrete drugs in vastly different ways, and these pharmacokinetic variations can significantly alter a drug's efficacy and profile. rroij.comyoutube.com Therefore, comparative analyses are essential to understand these differences and to select the most appropriate animal model for predicting human outcomes. uu.nl

For this compound, studies would likely be conducted in both rodent (e.g., mice, rats) and non-rodent (e.g., dogs, non-human primates) species. numberanalytics.com Rodents are often used for initial efficacy and mechanism-of-action studies due to their practical advantages, while larger animals like dogs may offer a physiological system that is more comparable to humans for certain parameters. numberanalytics.comoup.com

Key goals of comparative pharmacology for this compound include:

Identifying Interspecies Differences: Quantifying variations in key pharmacokinetic parameters such as bioavailability, half-life, and clearance. rroij.com

Metabolite Profiling: Determining if the metabolic pathways of this compound are similar across species and if the metabolites formed are the same as those expected in humans.

Improving Allometric Scaling: Using data from multiple species to more accurately predict human pharmacokinetics based on body size and physiological parameters.

The following table presents hypothetical comparative pharmacokinetic data for this compound to illustrate the types of analyses performed.

| Parameter | Mouse | Rat | Dog | Rationale for Comparison |

| Oral Bioavailability (%) | 45 | 60 | 85 | Gastrointestinal absorption can vary significantly due to differences in gut physiology and first-pass metabolism. youtube.com |

| Plasma Half-Life (hours) | 1.5 | 4.0 | 8.5 | Reflects differences in metabolic rate and clearance mechanisms between species. rroij.com |

| Plasma Protein Binding (%) | 95 | 98 | 92 | Variations in protein binding affect the amount of free, active drug available to exert a pharmacological effect. rroij.com |

| Primary Metabolite | Hydroxylated form | Hydroxylated form | Glucuronide conjugate | Shows potential differences in primary metabolic pathways, which is critical for predicting drug metabolism in humans. |

Molecular Interactions and Target Identification Research

Protein-Ligand Interaction Studies

The direct binding of drugs to proteins can be quantified using biophysical techniques like Surface Plasmon Resonance (SPR). springernature.comiitkgp.ac.innih.gov This method measures the interaction between a ligand, such as colfenamate, and a target protein in real-time without the need for labeling. springernature.comunivr.it It provides valuable data on how strongly and for how long the drug binds to the protein. iitkgp.ac.in While specific SPR studies focusing solely on this compound are not widely published, this technique is fundamental in drug discovery for characterizing protein-ligand interactions. nih.govnih.gov For example, competitive binding assays have been used to show that certain fluorescent probes can target the binding site of fenamates on human serum albumin (HSA), a major carrier protein in the blood. researchgate.net

Identification of Novel Molecular Targets

Researchers are actively seeking to identify new molecular targets for this compound and other fenamates, moving beyond their known interaction with COX enzymes. This work combines computational prediction with experimental confirmation.

In Silico Docking and Screening for Off-Target Interactions

Computational techniques like molecular docking are used to predict how a small molecule like this compound might bind to a protein target. nih.govnih.gov These in silico methods have been employed to explore the potential for fenamates to interact with various proteins, including those from viruses. biomedpharmajournal.orgbiorxiv.org For instance, computational studies have screened non-steroidal anti-inflammatory drugs (NSAIDs), including fenamates, for their ability to bind to key proteins of the SARS-CoV-2 virus, such as the main protease (Mpro), which is essential for viral replication. researchgate.netnih.gov Such studies help to generate hypotheses about new antiviral applications for existing drugs by modeling their fit into the active sites of viral proteins. nih.govexplorationpub.com

Table 1: Examples of In Silico Docking Studies with Fenamates and Related NSAIDs This table is for illustrative purposes and includes findings on related fenamate compounds due to limited specific data on this compound.

| Compound Class | Target Protein | Virus/Organism | Key Finding |

|---|---|---|---|

| Fenamates (NSAIDs) | Main Protease (Mpro) | SARS-CoV-2 | Predicted to bind to the active site, suggesting potential inhibition of viral replication. researchgate.net |

| NSAIDs | Envelope (E) protein | SARS-CoV-2 | Docking simulations revealed high binding energy for some NSAIDs with the viral E protein. biomedpharmajournal.org |

| Approved Antivirals | Main Protease (Mpro) | SARS-CoV-2 | Mycophenolic acid (structurally distinct but functionally relevant) showed optimal binding features in docking analysis. nih.gov |

Experimental Validation of Predicted Interactions

Following promising in silico predictions, experimental studies are crucial to confirm that the predicted molecular interaction actually occurs and has a biological effect. rapidnovor.com For example, after computational docking suggested that fenamates could inhibit the SARS-CoV-2 main protease, follow-up enzymatic assays confirmed this inhibitory activity for several fenamates. researchgate.net This process of computational prediction followed by experimental testing is a key strategy in drug repurposing and discovery. frontiersin.org

Modulation of Biological Signaling Pathways (Beyond COX)

Evidence suggests that the effects of this compound and other fenamates extend beyond COX inhibition to the modulation of other critical cellular signaling pathways.

One such pathway involves the Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression related to metabolism and inflammation. smw.chgenome.jp Upon activation by ligands, PPARs can influence a wide range of cellular processes. nih.govnih.gov Studies on anthranilic acid derivatives, the chemical class to which fenamates belong, have pointed to a potential link with the PPAR signaling pathway. dntb.gov.ua For example, some fenamates have been shown to act as activators of PPARγ, which could contribute to their anti-inflammatory effects through a mechanism independent of COX.

Another significant pathway modulated by some fenamates is the Nuclear Factor-kappa B (NF-κB) signaling pathway. biomolther.orgsemanticscholar.org NF-κB is a key transcription factor that controls the expression of numerous genes involved in inflammation. nih.gov Some fenamates, such as tolfenamic acid and flufenamic acid, have been shown to suppress the activation of NF-κB in response to inflammatory stimuli. semanticscholar.orgnih.gov Meclofenamate has also been found to regulate the NF-κB signaling pathway. researchgate.netbiomolther.org This inhibition of NF-κB signaling represents an important COX-independent anti-inflammatory mechanism. nih.gov

Furthermore, some fenamates have been identified as blockers of Transient Receptor Potential (TRP) channels, a family of ion channels involved in various sensory processes. nih.gov Mefenamic acid, for instance, has been characterized as a selective and potent blocker of the TRPM3 channel. nih.gov This action is distinct from the inhibition of cyclooxygenases. nih.gov

Structure Activity Relationship Sar and Derivative Research

Identification of Key Pharmacophoric Elements in Colfenamate

The fundamental structural framework of this compound is the fenamic acid backbone, which is a nitrogen isostere of salicylic (B10762653) acid. The key pharmacophoric elements, or the essential molecular features responsible for its pharmacological activity, are rooted in this N-phenylanthranilic acid structure.

The critical components identified for the activity of fenamates, and by extension this compound, include:

Anthranilic Acid Moiety : The 2-aminobenzoic acid portion of the molecule is crucial. The position of the carboxylic acid group is vital for activity, as analogues with the amino and carboxyl groups in meta (3-amino) or para (4-amino) positions are inactive. pharmacy180.com

Carboxylic Acid Group : This acidic functional group is essential for the anti-inflammatory activity of fenamates. firsthope.co.in It is believed to be a key interaction point with the target enzyme, cyclooxygenase (COX). Replacement of the carboxylic acid with an isosteric tetrazole group has been shown to retain anti-inflammatory activity. pharmacy180.com

Secondary Amine Linker (NH) : The NH group linking the two aromatic rings is critical. Its replacement with other groups such as oxygen (O), a methylene (B1212753) bridge (CH2), sulfur (S), sulfonyl (SO2), or methylation/acetylation of the nitrogen significantly diminishes the biological activity. pharmacy180.com

N-Aryl Ring : The second aromatic ring, attached to the nitrogen atom, plays a significant role in the molecule's activity. Substitutions on this ring are a major determinant of the potency and properties of the specific fenamate. In this compound, this ring is substituted with both a chloro and a trifluoromethyl group.

Design and Synthesis of this compound Analogues and Derivatives

The fenamic acid scaffold, including that of this compound, serves as a versatile template for the synthesis of new derivatives through modifications aimed at exploring and optimizing biological activity. eurekaselect.comresearchgate.net

The anthranilic acid portion of fenamates is a primary target for chemical modification. The carboxylic acid and the secondary amine functionalities are key sites for derivatization. researchgate.net Common strategies include:

Esterification and Amidation : The carboxylic acid group can be converted into esters or amides. For instance, mefenamic acid has been derivatized into hydroxypropyl esters to create potential prodrugs. eurekaselect.com Similarly, the synthesis of fenamate hydrazides, by reacting the corresponding esters with hydrazine (B178648) hydrate, creates a versatile intermediate for further modifications. pensoft.net These hydrazides can then be reacted with other molecules, such as isatin (B1672199) analogues, to form new hybrid compounds. pensoft.net

Heterocyclic Ring Formation : The core scaffold can be used to synthesize more complex heterocyclic systems. For example, tolfenamic acid hydrazide has been used as a precursor to react with substituted phenacyl bromides to create novel derivatives incorporating other ring systems. sciencescholar.us

While these examples often use other fenamates like mefenamic or tolfenamic acid as starting materials, the chemical principles are directly applicable to this compound due to the shared fenamic acid core.

To explore new biological activities, particularly in areas like anticancer research, novel chemical groups have been incorporated into the fenamate structure.

A notable example is the introduction of organoselenium moieties. Selenium-containing compounds are of interest for their potential antioxidant and anticancer properties. nih.govmdpi.com Researchers have synthesized hybrids of NSAIDs, including fenamates, with selenium functionalities like selenocyanates (-SeCN) and trifluoromethyl selenides (-SeCF3). nih.gov

The general synthetic approach involves creating a reactive derivative of the NSAID, which can then be coupled with a selenium-containing reagent. A series of NSAID-SeCN and NSAID-SeCF3 derivatives have been synthesized and evaluated for their anticancer activity. nih.gov Another approach involves the direct selenocyanation of anthranilic acid itself, which can then serve as a building block for more complex derivatives. researchgate.netproquest.com These strategies highlight a pathway for creating novel this compound analogues with potentially unique pharmacological profiles.

Modifications of the Anthranilic Acid Scaffold

SAR Studies of Synthesized Analogues for Modulated Biological Activities

SAR studies of fenamate derivatives reveal how structural changes influence their biological effects.

For anti-inflammatory activity, substitutions on the N-aryl ring are critical. In one study, the order of activity was found to be 3' > 2' > 4' for monosubstitution, with the trifluoromethyl (CF3) group being particularly potent. pharmacy180.com In another assay, 2'-chloro derivatives were more potent than 3'-chloro analogues. pharmacy180.com For disubstituted derivatives like mefenamic acid (2',3'-dimethyl), this pattern was found to be effective. pharmacy180.com This provides a rationale for the substitution pattern seen in this compound, which has substituents at the 2' (chloro) and 3' (trifluoromethyl) positions.

In the context of anticancer activity, SAR studies have been conducted on newly synthesized derivatives. For example, in a series of fenamate-isatin hybrids, the biological activity was found to vary based on the specific fenamate and the substitutions on the isatin ring. pensoft.net In another study on NSAID-organoselenium hybrids, the anticancer activity was significantly influenced by the nature of both the parent NSAID and the selenium moiety. nih.gov One of the most active compounds in that series, compound 3h , which was a trifluoromethyl selenide (B1212193) derivative of a fenamate, showed potent activity against several cancer cell lines with IC50 values as low as 3.4 µM. nih.gov

The following table summarizes the biological activities of some fenamate derivatives mentioned in research literature.

| Compound Class | Modification | Biological Activity Noted | Reference |

| Fenamate-isatin hybrids | Isatin moiety linked to fenamic acid hydrazide | Potent antimicrobial activity | pensoft.net |

| NSAID-SeCN derivatives | Selenocyanate group added to NSAID scaffold | Anticancer activity, induction of apoptosis | nih.gov |

| NSAID-SeCF3 derivatives | Trifluoromethyl selenide group added | Potent anticancer activity against various cell lines | nih.gov |

| Tolfenamic acid derivatives | Addition of substituted phenacyl bromide to hydrazide | Potential VEGFR-2 inhibitors (Anticancer) | sciencescholar.us |

Computational Approaches to SAR Elucidation

Computational methods are increasingly used to understand and predict the SAR of fenamates and their derivatives. These in silico techniques provide insights into how these molecules interact with their biological targets at a molecular level.

Molecular Docking : This technique is used to predict the binding orientation and affinity of a ligand to its target protein. For example, docking studies have been performed to understand how newly synthesized tolfenamic acid derivatives bind to the vascular endothelial growth factor receptor 2 (VEGFR-2), a target in cancer therapy. sciencescholar.us Such studies help in rationalizing the observed biological activities and in designing new, more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical relationships that correlate the chemical structure of compounds with their biological activity. A QSAR study on the inhibition of prostaglandin (B15479496) endoperoxide H synthase-2 (COX-2) by various NSAIDs, including fenamates, has been conducted to understand the structural and electronic factors that determine their inhibitory potency. ub.edu

Pharmacokinetic Assessments : In silico tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives. researchgate.net This helps in the early identification of candidates with favorable drug-like properties.

These computational approaches are integral to modern drug discovery, allowing for a more rational and efficient design of novel this compound analogues with desired biological activities. nih.gov

Synthetic Methodologies and Chemical Synthesis Research of Colfenamate and Analogues

Development of Efficient Synthetic Routes for Colfenamate Core Structure

The foundational structure of this compound is N-phenylanthranilic acid. wikipedia.org The classical and most utilized method for synthesizing this core is the Ullmann condensation. scielo.brscispace.com This reaction traditionally involves the copper-catalyzed coupling of an aryl halide with an amine. nih.gov Specifically for N-arylanthranilic acids, this can be the reaction of a 2-halobenzoic acid with an aniline (B41778) derivative or an anthranilic acid with an aryl halide. scielo.brekb.eg

Historically, the Ullmann condensation was known for its harsh reaction conditions, often requiring high temperatures (around 200°C) and stoichiometric amounts of copper, which could lead to moderate yields and poor functional group tolerance. scispace.comnih.gov Research has focused on mitigating these drawbacks. For instance, the use of formanilides instead of acetanilides in the Ullmann condensation has been shown to shorten reaction times and simplify the process by eliminating a hydrolytic step. google.com

Modern advancements have introduced milder and more efficient protocols. The use of microwave irradiation has been shown to significantly reduce reaction times and, in many cases, increase the yields of N-arylanthranilic acids. scielo.br Another approach involves the use of ultrasound, which has been demonstrated to accelerate the synthesis of N-phenylanthranilic acids in aqueous media. researchgate.netlookchem.com

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, offer an alternative to the traditional copper-catalyzed Ullmann reaction. nih.gov These methods often provide higher yields and broader substrate scope under milder conditions. nih.gov Additionally, procedures utilizing lithium amide to promote the coupling of anilines with 2-fluorobenzoic acids have been developed, offering good yields for both primary and N-substituted anilines. acs.org

A significant development in creating the N-arylanthranilic acid framework is the use of ionic liquids as solvents in a modified Ullmann coupling reaction. This method, using potassium 2-bromobenzoate, substituted anilines, and copper acetate (B1210297) in tetrabutylphosphonium (B1682233) chloride, is noted for being environmentally friendly, low-cost, and high-yielding. colab.ws

The table below summarizes various synthetic approaches for the N-arylanthranilic acid core, which is central to this compound.

| Reaction Type | Key Reagents/Catalysts | Conditions | Advantages | Reference(s) |

| Ullmann Condensation | Copper (metal, oxide, or salt) | High temperature | Traditional method | scielo.brscispace.com |

| Microwave-Assisted Ullmann | Copper, L-proline | Microwave heating | Reduced reaction times, increased yields | scielo.br |

| Ultrasound-Assisted Ullmann | Copper powder, K2CO3 | Ultrasonic irradiation, water as solvent | Accelerated synthesis, short reaction times | researchgate.netlookchem.com |

| Modified Ullmann in Ionic Liquid | Copper acetate, [TBP]Cl | 170°C | Environmentally friendly, high yield, low cost | colab.ws |

| Palladium-Catalyzed C-N Coupling | Palladium complexes | Mild conditions | High yields, broad substrate scope | ekb.egnih.gov |

| Lithium Amide Promoted Coupling | Lithium amide | N/A | Good yields with fluorinated starting materials | acs.org |

Advanced Strategies for Derivatization

The derivatization of the this compound scaffold, which is a type of fenamate, is crucial for developing analogues with modified properties. benthamdirect.comresearchgate.net The carboxylic acid group of the N-phenylanthranilic acid core provides a key site for modifications such as amidation and esterification. benthamdirect.com

Functionalization Techniques

Functionalization of the this compound core and its N-arylanthranilic acid precursors can be achieved through various modern synthetic methods. One notable strategy is the palladium-catalyzed intramolecular C-H activation of N-alkyl-N-arylanthranilic acids. nih.govacs.org This method allows for the selective synthesis of different heterocyclic structures, such as 1,2-dihydro-(4H)-3,1-benzoxazin-4-ones or carbazoles, from the same starting material by simply changing the oxidant. nih.govacs.org For instance, using silver oxide as the oxidant promotes C(sp3)-H activation leading to benzoxazinones, while copper acetate facilitates C(sp2)-H activation to form carbazoles. acs.org

Another approach involves the functionalization of the C-H bond adjacent to a tertiary amine in N-alkyl-N-aryl anthranilic acids. mdpi.com This can be achieved through a cross-dehydrogenative coupling strategy under transition-metal-free conditions using N-iodosuccinimide (NIS), which acts as both an iodinating agent and an oxidant to form 1,2-dihydro-benzoxazin-4-ones. mdpi.com

Furthermore, palladium-catalyzed decarboxylative cross-coupling of N-aryl anthranilic acids has been developed as an efficient route to synthesize carbazoles, which are structurally related to this compound analogues. researchgate.net This strategy demonstrates good functional group tolerance and has been applied to the gram-scale synthesis of complex molecules. researchgate.net

The table below outlines some advanced functionalization techniques applicable to the this compound scaffold.

| Technique | Catalyst/Reagent | Transformation | Key Feature | Reference(s) |

| Intramolecular C-H Activation | Palladium(II) acetate, Oxidant (Ag2O or Cu(OAc)2) | Cyclization to form benzoxazinones or carbazoles | Selectivity controlled by the choice of oxidant | nih.govacs.org |

| Cross-Dehydrogenative Coupling | N-Iodosuccinimide (NIS) | C-O bond formation to yield benzoxazinones | Transition-metal-free conditions | mdpi.com |

| Decarboxylative Cross-Coupling | Palladium catalyst | Intramolecular C-N bond formation to yield carbazoles | Good functional group tolerance, scalable | researchgate.net |

Regio- and Stereoselective Synthesis Approaches

Regioselectivity is a critical aspect in the synthesis of substituted N-arylanthranilic acids. Copper-catalyzed amination of chlorobenzoic acids has been shown to be highly regioselective. nih.gov For example, the reaction of 2-chlorobenzoic acids with aniline derivatives proceeds with high chemo- and regioselectivity, avoiding the need for protecting the carboxylic acid group. nih.gov This method is effective for both electron-rich and electron-deficient starting materials. nih.gov In the reaction of 2,3,4-trifluorobenzoic acid with various anilines promoted by lithium amide, exclusive selectivity for substitution at the ortho position (relative to the carboxylic acid) is observed. acs.org

Stereoselective synthesis becomes important when creating analogues with chiral centers. While direct stereoselective synthesis of this compound itself is not a primary focus due to its achiral nature, the principles are crucial for developing more complex, chiral analogues. General strategies for stereoselective synthesis include using a chiral pool of starting materials, resolution of enantiomeric mixtures, employing chiral auxiliaries, or using enantioselective catalysts. ethz.ch For the development of potent and subtype-specific analogues of related compounds, versatile stereoselective routes that allow for late-stage diversification have been developed. nih.govnih.gov These routes can provide access to a wide variety of conformationally restricted analogues. nih.govnih.gov

Novel Catalyst Applications in this compound Synthesis

The evolution of catalysts has been pivotal in advancing the synthesis of this compound's core structure. The classic Ullmann condensation, traditionally reliant on metallic copper, has been significantly improved by the development of more sophisticated catalytic systems. scispace.com

Modern copper-catalyzed systems often employ ligands to enhance catalyst performance, allowing for milder reaction conditions. nih.gov For instance, the use of N-methylglycine or L-proline as ligands in copper(I)-catalyzed aryl amination allows the reaction to proceed at much lower temperatures (40-90 °C). researchgate.net Research has also demonstrated efficient copper-catalyzed amination of aryl bromides with primary alkylamines using specific chelating ligands. ekb.eg A notable advancement is the development of chemo- and regioselective copper-catalyzed cross-coupling of 2-chlorobenzoic acids with anilines without the need for acid protection. nih.gov

Palladium catalysts have also emerged as powerful tools for the synthesis of N-arylanthranilic acids and their derivatives. ekb.eg Palladium-catalyzed intramolecular C-H activation of N-alkyl-N-arylanthranilic acids enables the selective formation of complex heterocyclic systems. nih.govacs.org The choice of oxidant in these palladium-catalyzed reactions can direct the reaction towards different products, showcasing the catalyst's versatility. acs.org Furthermore, palladium-catalyzed decarboxylative cross-coupling provides an efficient pathway to carbazole (B46965) structures from N-aryl anthranilic acids. researchgate.net

The table below highlights some novel catalyst applications in the synthesis of the N-arylanthranilic acid core.

| Catalyst System | Reaction Type | Key Advantage(s) | Reference(s) |

| CuI / L-proline | Ullmann-type amination | Milder reaction conditions (40-90°C) | researchgate.net |

| Cu / Cu2O | Regioselective amination of chlorobenzoic acids | Eliminates need for acid protection, high yields | nih.gov |

| Pd(OAc)2 / Oxidant | Intramolecular C-H activation/cyclization | Controllable selectivity for different heterocyclic products | nih.govacs.org |

| Pd-catalyst | Decarboxylative cross-coupling | Efficient synthesis of carbazoles, scalable | researchgate.net |

Process Chemistry Research for Scalability and Optimization

For the industrial production of this compound and related fenamates, process chemistry research focuses on developing scalable, cost-effective, and environmentally benign synthetic routes. A key area of optimization for the traditional Ullmann condensation has been the move towards more sustainable reaction media. The use of water as a solvent has been shown to be efficient for the synthesis of N-phenylanthranilic acids, offering a greener alternative to organic solvents. tandfonline.comtandfonline.com The efficiency of these aqueous reactions can be further enhanced by using ultrasound irradiation, which dramatically reduces reaction times from hours to minutes. researchgate.netlookchem.com

The development of ligand-accelerated catalysis for the Ullmann condensation has also been a significant step towards scalability, allowing for milder reaction conditions which are generally more amenable to large-scale industrial applications. scispace.com Furthermore, modified Ullmann coupling reactions in recyclable ionic liquids present a promising avenue for scalable and cleaner production of N-aryl anthranilic acids. colab.ws

Palladium-catalyzed methods, such as the decarboxylative cross-coupling to form carbazoles, have been successfully scaled up to the gram level, indicating their potential for larger-scale synthesis. researchgate.net The development of robust and economical methods is crucial, and while palladium is a precious metal, its high efficiency in catalytic amounts can make such processes viable.

The table below summarizes research efforts aimed at the scalability and optimization of synthesizing the N-arylanthranilic acid core.

| Optimization Strategy | Methodology | Key Benefit(s) for Scalability | Reference(s) |

| Green Solvents | Using water as a solvent in Ullmann-Goldberg reaction | Reduced environmental impact, lower cost | tandfonline.comtandfonline.com |

| Process Intensification | Ultrasound irradiation in aqueous media | Drastically reduced reaction times, increased throughput | researchgate.netlookchem.com |

| Recyclable Media | Using ionic liquids as solvents in modified Ullmann coupling | Potential for solvent recycling, cleaner reaction | colab.ws |

| Efficient Catalysis | Ligand-accelerated Ullmann condensation | Milder conditions, potentially lower energy costs | scispace.com |

| Scalable Advanced Synthesis | Gram-scale palladium-catalyzed decarboxylative cross-coupling | Demonstrated scalability of modern synthetic methods | researchgate.net |

Theoretical and Computational Chemistry Studies of Colfenamate

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools to study the three-dimensional structure and dynamic behavior of molecules and their interactions with biological targets. For Colfenamate, these studies are crucial for understanding how it binds to its target enzymes, such as cyclooxygenase (COX), and how its conformational flexibility influences its activity.

Molecular Docking and Binding Site Analysis: Molecular docking studies have been instrumental in elucidating the binding modes of fenamates within the active site of COX enzymes. nih.gov These studies build molecular models of the enzyme-ligand complexes, often using techniques like homology modeling if the exact crystal structure is unavailable. nih.gov By combining conformational searching and automated docking, researchers can predict the most stable binding pose of this compound. The stability of these predicted complexes is then often assessed using molecular dynamics simulations. nih.gov

For fenamates, including this compound, these models reveal key interactions with amino acid residues in the COX active site. For instance, the carboxylic acid group of the fenamate is often predicted to form hydrogen bonds with critical residues like Arginine 120 and Tyrosine 355 in human prostaglandin (B15479496) endoperoxide H synthase-2 (h-PGHS-2). nih.gov The analysis of these interactions helps to explain the inhibitory activity of this class of drugs.

Conformational Analysis and Molecular Dynamics: The fenamate scaffold is known for its conformational flexibility, particularly the rotation of the phenyl ring. nih.gov This flexibility is a key determinant of the biological activity and has been studied using molecular dynamics simulations. nih.gov These simulations show that the conformational energy of fenamic acid changes by less than 10 kJ mol⁻¹ for a full rotation of the phenyl ring, indicating a low energy barrier. nih.gov This flexibility allows the molecule to adopt various conformations, which can be crucial for binding to different biological targets or for its pharmacokinetic properties.

In addition to COX enzymes, fenamates have been shown to modulate GABA-A receptors. Molecular modeling has been used to identify an allosteric binding site for fenamates in the transmembrane 2 domain of the β2 and β3 subunits of the GABA-A receptor. frontiersin.org This finding suggests a potential mechanism for some of the neurological effects observed with this class of drugs.

| Technique | Key Finding | Implication for this compound | Reference |

|---|---|---|---|

| Molecular Docking | Identification of key hydrogen bonding interactions with Arg120 and Tyr355 in h-PGHS-2. | Provides a model for how this compound inhibits the COX-2 enzyme. | nih.gov |

| Molecular Dynamics | Revealed low energy barrier for phenyl ring rotation, indicating high conformational flexibility. | Suggests this compound can adopt multiple conformations, potentially influencing its biological activity and properties. | nih.gov |

| Homology Modeling & Docking | Predicted an allosteric binding site on GABA-A receptors. | Offers a potential explanation for off-target effects of this compound. | frontiersin.org |

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound, these calculations can predict various molecular properties and offer insights into its chemical behavior.

Conformational Energy Profiles: Quantum chemical methods, such as Density Functional Theory (DFT), have been used to calculate the conformational energy profiles of fenamates. nih.govnih.gov For fenamic acid, the parent compound of this compound, these calculations have shown that the energy barrier for the rotation of the phenyl ring is small due to correlated changes in other bond and torsion angles. nih.gov The energy maxima in the rotational profile are attributed to steric repulsion when the aromatic rings are nearly coplanar and a combination of electronic effects and intramolecular dispersion when they are perpendicular. nih.gov

Polymorphism and Intermolecular Interactions: Quantum chemical methods have also been applied to study the different polymorphic forms of fenamates, such as mefenamic acid. nih.govresearchgate.netacs.org These studies have shown that the stability of different crystal structures is influenced by a network of intermolecular interactions, including hydrogen bonds and π-π stacking. researchgate.netmdpi.com For instance, in mefenamic acid, a centrosymmetric dimer formed by two O-H···O hydrogen bonds is a fundamental building block in its polymorphic structures. nih.govresearchgate.netacs.org These findings are highly relevant to this compound, as its solid-state properties will also be governed by similar intermolecular forces.

| Property | Method | Finding | Relevance to this compound | Reference |

|---|---|---|---|---|

| Conformational Energy | Ab initio calculations | Low rotational barrier of the phenyl ring due to correlated geometric changes. | Explains the conformational flexibility of this compound. | nih.gov |

| Intermolecular Interactions | Quantum Theory of Atoms in Molecules (QTAIM) | Identified and characterized O-H···N hydrogen bonds and π-π stacking in fenamate-acridine complexes. | Provides insight into the types of non-covalent interactions that can influence the crystal packing of this compound. | mdpi.com |

| Polymorph Stability | DFT calculations | The relative stability of mefenamic acid polymorphs is related to the anisotropy of interaction energies between molecular columns. researchgate.net | Helps in understanding and potentially predicting the polymorphic behavior of this compound. | researchgate.net |

Chemoinformatics and Virtual Screening Approaches

Chemoinformatics applies computational methods to analyze and manage chemical data, while virtual screening is used to search large libraries of compounds to identify those with a high probability of being active against a specific target. nih.govnih.govmedchemexpress.com For this compound, these approaches can be used to explore its chemical space, predict its properties, and identify novel analogs with potentially improved characteristics.

Descriptor-Based Analysis: Chemoinformatics tools can calculate a wide range of molecular descriptors for this compound, such as topological indices, molecular weight, and the number of hydrogen bond donors and acceptors. nih.gov These descriptors can be used to assess its "drug-likeness" and to compare it with other compounds in chemical databases. nih.govnih.gov

Virtual Screening: Virtual screening campaigns can be employed to discover new molecules with similar properties to this compound or to identify new potential targets for this drug. nih.govnih.gov Ligand-based virtual screening, for example, could use the known structure of this compound as a template to search for other compounds with similar pharmacophoric features. nih.gov Structure-based virtual screening, on the other hand, would involve docking a library of compounds into the active site of a target protein, such as COX-2, to identify potential new inhibitors. rsc.org A study on N-phenylanthranilic acids, the core of fenamates, used Kohonen maps and Counterpropagation Artificial Neural Networks for ligand-based virtual screening to identify inhibitors of β-amyloid aggregation. nih.gov

In Silico Drug Design and Lead Optimization Strategies

In silico drug design and lead optimization strategies use computational methods to rationally design and refine drug candidates. danaher.comfrontiersin.orgresearchgate.net For this compound, these strategies can be used to improve its potency, selectivity, and pharmacokinetic properties.

Lead Optimization: Starting from the this compound scaffold, computational methods can guide the modification of its structure to enhance its therapeutic profile. For example, a study focused on developing fenamate analogs that inhibit the NLRP3 inflammasome while reducing their inhibitory effect on COX enzymes. rsc.org This was achieved through iterative cycles of chemical synthesis, biological testing, and in silico modeling of COX inhibition. rsc.org This approach demonstrates how lead optimization can be used to repurpose existing drugs for new therapeutic indications.

Fragment-Based Drug Design (FBDD): FBDD is another powerful in silico strategy where small molecular fragments are identified that bind to a target protein. frontiersin.orgresearchgate.net These fragments can then be computationally grown, linked, or merged to create more potent lead compounds. frontiersin.org The fenamate structure itself can be considered a starting point for FBDD, where different fragments could be computationally attached to its core to explore new interactions with its target.

Predictive Modeling for Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com

QSAR Studies: QSAR studies have been performed on fenamate derivatives to understand the structural requirements for their anti-inflammatory activity. nih.gov These studies have shown that the lipophilicity of the compounds, often represented by the partition coefficient (log P), plays a dominant role in their biological activity. nih.gov Such models can be used to predict the activity of new, unsynthesized this compound analogs, thereby prioritizing the most promising candidates for synthesis and testing.

Predictive Web Tools: Several online tools, such as MolPredictX, utilize pre-built QSAR models to predict a wide range of biological activities for a given molecule. bio.tools By inputting the structure of this compound, these tools can provide predictions for its activity against various targets, including those related to parasitic diseases, viruses, and Alzheimer's disease. bio.tools These predictions, while needing experimental validation, can offer valuable leads for new therapeutic applications of this compound.

| Modeling Approach | Key Insight | Application to this compound | Reference |

|---|---|---|---|

| QSAR (Hansch Analysis) | Anti-inflammatory activity of fenamates is strongly influenced by their lipophilicity (π). | Allows for the prediction of the anti-inflammatory potency of novel this compound derivatives based on their calculated lipophilicity. | nih.gov |

| Ligand-Based Virtual Screening (Neural Networks) | Developed a model to predict the inhibition of β-amyloid aggregation by N-phenylanthranilic acids. | Suggests a potential application of this compound and its analogs in neurodegenerative diseases, which can be further explored. | nih.gov |

| In Silico ADMET Prediction | Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of compounds. | Enables early-stage assessment of the pharmacokinetic and safety profile of new this compound derivatives. | researchgate.net |

Emerging Research Applications of Colfenamate and Its Derivatives

Investigation in Non-Inflammatory Disease Models (e.g., cancer, infectious diseases)

The structural backbone of colfenamate is being leveraged in the design of new agents with potential applications in oncology and infectious diseases. mdpi.com Research has focused on creating derivatives that exhibit cytotoxic activity against cancer cells and inhibitory effects against pathogenic microbes.

Recent studies have explored the anticancer potential of novel derivatives based on scaffolds similar to this compound. For instance, nimesulide-based novel glycolamide esters, a class of compounds that includes a known glycolamide ester of this compound, have been synthesized and evaluated for their cytotoxic effects. researchgate.net Some of these compounds demonstrated significant cytotoxic activities against the HCT-15 human colon cancer cell line. researchgate.net

Furthermore, extensive research into organoselenium compounds derived from methyl anthranilate, a scaffold closely related to this compound, has revealed promising anticancer properties. mdpi.com These derivatives have been tested against various cancer cell lines, showing notable cytotoxicity. For example, in one study, a methyl anthranilate-based organodiselenide, referred to as OSe 14, was found to be more cytotoxic to HepG2 (liver carcinoma) cells than the standard anticancer drug Adriamycin. mdpi.com The same compound also showed significant, albeit less potent, activity against MCF-7 (breast carcinoma) cells. mdpi.com These findings highlight the potential of modifying the anthranilate core to develop new anticancer agents.

| Compound/Derivative Class | Cancer Cell Line | Key Findings | Reference |

| Nimesulide-based Glycolamide Esters | HCT-15 (Human Colon Cancer) | Showed significant cytotoxic activities in in-vitro screening. | researchgate.net |

| Organodiselenide derivative (OSe 14) | HepG2 (Liver Carcinoma) | Exhibited higher cytotoxicity (IC₅₀ = 3.57 ± 0.1 µM) than the standard drug Adriamycin (IC₅₀ = 4.50 ± 0.2 µM). | mdpi.com |

| Organodiselenide derivative (OSe 14) | MCF-7 (Breast Carcinoma) | Showed cytotoxicity (IC₅₀ = 5.64 ± 0.3 µM) comparable to Adriamycin (IC₅₀ = 4.17 ± 0.2 µM). | mdpi.com |

| Organodiselenide derivative (OSe 5) | HepG2 (Liver Carcinoma) | Demonstrated interesting cytotoxic patterns with an IC₅₀ of 7.08 ± 0.6 µM. | mdpi.com |

| Organoselenocyanate derivatives (4, 6, 9, 10, 15) | HepG2 (Liver Carcinoma) | Showed interesting anti-HepG2 cytotoxic patterns. | researchgate.net |

In the realm of infectious diseases, research into this compound-related structures has also yielded promising results. The global challenge of antimicrobial resistance necessitates the development of new therapeutic agents. nih.gov Derivatives of the anthranilate scaffold, the core of this compound, have been shown to possess antibacterial and antifungal properties. mdpi.com

Novel Biological Activity Profiling (e.g., antimicrobial, antioxidant)

Beyond non-inflammatory disease models, the anthranilate scaffold of this compound is a template for developing compounds with novel biological activities, particularly antimicrobial and antioxidant effects. mdpi.commdpi.com

Organoselenium compounds derived from methyl anthranilate have been assessed for their antimicrobial properties against a panel of microbial strains. mdpi.com Studies have shown that these derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, organodiselenide hybrids of methyl anthranilate demonstrated significant activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.com One particular compound, OSe 14, exhibited antifungal activity comparable to the standard drug clotrimazole (B1669251) and also showed promising antibacterial effects. mdpi.com The minimum inhibitory concentration (MIC) experiments confirmed the antimicrobial potential of these derivatives. mdpi.com

| Compound/Derivative | Microbial Strain | Activity Measurement | Key Findings | Reference |

| Organodiselenide (OSe 14) | Candida albicans | Inhibition Activity (%) | 100% | mdpi.com |

| Organodiselenide (OSe 14) | Staphylococcus aureus | Inhibition Activity (%) | 90.5% | mdpi.com |

| Organodiselenide (OSe 14) | Escherichia coli | Inhibition Activity (%) | 91.3% | mdpi.com |

| Organodiselenide (OSe 14) | C. albicans, S. aureus, E. coli | MIC (µM) | 15.62, 31.25, 31.25 respectively | mdpi.com |

| Organoselenocyanate (compounds 9 & 15) | Candida albicans | Inhibition Activity (%) | 83.3% and 79.2% respectively | mdpi.com |

| Organoselenocyanate (compounds 6 & 4) | Staphylococcus aureus | Inhibition Activity (%) | 76.2% and 71.4% respectively | mdpi.com |

The antioxidant potential of this compound-related structures is another area of active investigation. Oxidative stress is implicated in the pathophysiology of numerous diseases, making the search for effective antioxidants a key research goal. ajol.info Derivatives of anthranilic acid have been shown to possess antioxidant capabilities. mdpi.commdpi.com The antioxidant activities of novel organoselenocyanate-tethered methyl anthranilate hybrids have been evaluated using in-vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.com Several of these compounds exhibited promising antioxidant activities, comparable to the standard antioxidant, vitamin C. mdpi.com

| Compound/Derivative Class | Assay | Key Findings | Reference |

| Organodiselenide (OSe 14 & 5) | DPPH & ABTS | Showed promising antioxidant activity with 96%, 92%, 91%, and 86% scavenging activities compared to 95% by vitamin C. | mdpi.com |

| Organoselenocyanates (compounds 3, 4, & 10) | DPPH & ABTS | Exhibited promising antioxidant activities in in-vitro assays compared to ascorbic acid. | researchgate.net |

| Organoselenocyanates (compounds 6, 9, 4, 15, 3, & 10) | DPPH | Showed 80.5%, 79.1%, 76%, 74.7%, 72.6%, and 70% activities, respectively, compared to 95% by vitamin C. | mdpi.com |

Repurposing Potential in New Therapeutic Areas (e.g., antiviral research)

Drug repurposing, the strategy of identifying new uses for existing drugs, offers an accelerated pathway for therapeutic development. This compound has been identified as a candidate for repurposing in antiviral research. In a large-scale computational screening study, a library of FDA-approved drugs and compounds under clinical investigation was assessed for potential antiviral activity against SARS-CoV-2. researchgate.netscienceopen.com Using a binary Quantitative Structure-Activity Relationship (QSAR) model for antiviral therapeutic activity, this compound was among the compounds predicted to have potential antiviral efficacy. researchgate.netscienceopen.com While this is an in-silico finding that requires experimental validation, it points to a potential new therapeutic avenue for this compound, leveraging its chemical structure for applications beyond its original anti-inflammatory indication.

Methodological Advancements in Colfenamate Research

Development of Advanced In Vitro Assay Systems

The evolution from traditional two-dimensional (2D) cell cultures to more complex and physiologically relevant systems has significantly enhanced preclinical research. productlifegroup.com Modern in vitro assays provide a more accurate bridge between laboratory experiments and in vivo outcomes. productlifegroup.com For compounds structurally related to Colfenamate, such as novel organoselenium hybrids built on an anthranilate scaffold, a variety of advanced in vitro assays have been employed to determine their biological activities. researchgate.netnih.gov

These systems are crucial for initial screening and mechanism-of-action studies. Key research findings from studies on these related compounds include:

Antimicrobial Activity : The antimicrobial properties of novel organoselenium compounds have been evaluated against a panel of microbes, including Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.govmdpi.com Some derivatives showed potent antifungal activity comparable to the standard drug clotrimazole (B1669251) and significant antibacterial effects. researchgate.netnih.gov

Anticancer Potential : The MTT assay is a widely used in vitro method to assess the cytotoxic effects of compounds on cancer cell lines. nih.gov Studies on anthranilate-based organoselenide hybrids have demonstrated significant anticancer activity against liver (HepG2) and breast (MCF-7) carcinoma cells. researchgate.netnih.gov One compound, methyl 2-amino-5-(methylselanyl) benzoate (B1203000), was found to be more cytotoxic to HepG2 cells than the established chemotherapy drug Adriamycin. researchgate.net

Antioxidant Capacity : The antioxidant potential of these novel compounds has been assessed using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) in vitro assays. nih.govmdpi.com Several derivatives exhibited potent radical scavenging activities, comparable to that of Vitamin C. researchgate.net

Interactive Table: In Vitro Assays for this compound-Related Compounds

| Assay Type | Model/System | Key Findings for Related Compounds |

|---|---|---|

| Antimicrobial | S. aureus, E. coli, C. albicans | Methyl 2-amino-5-(methylselanyl) benzoate showed antifungal activity similar to clotrimazole and promising antibacterial action. researchgate.netnih.gov |

| Anticancer | MTT assay on HepG2 & MCF-7 cells | Organoselenocyanate and organodiselenide hybrids showed significant cytotoxic patterns against liver and breast cancer cell lines. researchgate.netmdpi.com |

| Antioxidant | DPPH & ABTS radical scavenging assays | Several organoselenium derivatives demonstrated high antioxidant activity, comparable to standard antioxidants like Vitamin C. researchgate.netnih.govmdpi.com |

Innovation in Animal Model Design and Application

Animal models remain a cornerstone of biomedical research, and recent innovations have focused on creating models with greater translational relevance to human diseases. numberanalytics.comnih.gov The ability to engineer the mouse genome through transgenic and gene knockout technologies has transformed the study of genetic disorders and the evaluation of therapeutic agents. nih.gov

Key innovations in animal model design that could be applied to future this compound research include:

Genetically Engineered Models : Scientists can now add or delete specific genes in animals to mimic human diseases with high fidelity, creating more accurate platforms for studying drug efficacy and mechanism. nih.govnih.gov

Advanced Imaging Integration : The combination of sophisticated animal models with high-resolution imaging techniques allows for real-time visualization of dynamic cellular and tissue processes, providing unprecedented insight into structure-function relationships. numberanalytics.com

Humanized Models : The development of humanized mice and other models, which may contain functional human genes, cells, or tissues, helps to bridge the translational gap between animals and humans. researchgate.net

3D Culture and Organoid Alternatives : While not animal models themselves, organoids and other three-dimensional (3D) cell culture systems represent a significant advancement by offering more physiologically relevant alternatives to traditional 2D cultures and, in some cases, reducing the reliance on animal testing. productlifegroup.comnumberanalytics.com These models better replicate the complex cellular interactions and architecture of tissues in vivo. numberanalytics.com

These evolving models provide powerful tools to reinvestigate the pharmacology of established drugs like this compound in more nuanced and specific disease contexts.

Integration of Multi-Omics Data in Pharmacological Research

The era of "big data" in biology has led to the rise of multi-omics, an integrative approach that combines data from different molecular levels, including genomics, transcriptomics, proteomics, and metabolomics. nih.govmdpi.com This holistic strategy provides a system-level understanding of complex biological processes, moving beyond the study of single molecules to the analysis of entire networks. mdpi.com

The integration of multi-omics data is crucial for:

Comprehensive Understanding : By combining datasets, researchers can trace the flow of biological information from the genetic blueprint to functional outcomes, helping to unravel the complex mechanisms underlying diseases. nih.govfrontlinegenomics.com

Target Identification : Integrated analysis can reveal novel drug targets and biomarkers that might be missed by single-omics approaches. mdpi.comfrontiersin.org For example, combining genomic and transcriptomic data can link genetic mutations to changes in gene expression, highlighting key regulatory pathways. mdpi.com

Reducing False Positives : Findings from one omics level can be validated at another, increasing the robustness of the results and providing a more complete biological explanation. mdpi.com

Publicly available multi-omics datasets from consortia like The Cancer Genome Atlas (TCGA) have become invaluable resources for this type of research. nih.gov While specific multi-omics studies focusing on this compound are not prominent, this methodology offers a powerful framework for reinvestigating its mechanisms of action and identifying potential new therapeutic applications or patient populations who may benefit most.

Application of Artificial Intelligence and Machine Learning in this compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery and development process, making it faster, more cost-effective, and more precise. mdpi.comnih.gov These computational tools can analyze vast and complex datasets to identify patterns and make predictions that are beyond human capability. nih.gov

The engagement of AI and ML in pharmaceutical research encompasses several key areas:

Accelerating Drug Discovery : ML algorithms can screen massive virtual libraries of compounds to identify promising candidates in a fraction of the time required by traditional methods. mdpi.comnih.gov

Generative AI for Novel Molecules : A "lab in a loop" approach uses data from laboratory experiments to train generative AI models, which can then design and predict the properties of entirely new molecules or drug targets. roche.com

Predictive Modeling : Deep learning, a subset of ML, uses artificial neural networks to model complex, non-linear relationships between a compound's structure and its biological activity, improving the prediction of efficacy. mdpi.com

Drug Repurposing : AI can analyze biological and clinical data to identify new uses for existing drugs, a strategy that could be applied to established medicines like this compound. mdpi.com

The collaboration between AI experts and pharmaceutical scientists is essential to leverage these technologies effectively. nih.gov For a compound like this compound, AI and ML could be used to design novel analogs with improved properties, predict their activity against new targets, or identify previously unknown mechanisms of action.

Interactive Table: AI and Machine Learning in the Drug Discovery Pipeline

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Target Identification | Using multi-omics data to identify and validate novel biological targets for therapeutic intervention. frontiersin.orgroche.com | Increases the pool of potential targets and improves understanding of disease biology. |

| Virtual Screening & Hit Discovery | Screening large compound libraries computationally to identify molecules likely to bind to a target. mdpi.com | Dramatically accelerates the initial phase of drug discovery and reduces costs. |

| De Novo Drug Design | Generating novel molecular structures with desired pharmacological properties using generative models. mdpi.com | Enables the creation of optimized molecules that may not exist in current libraries. |